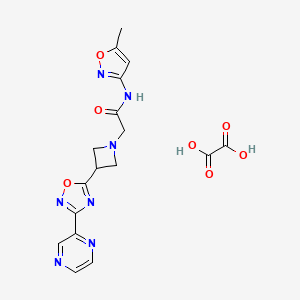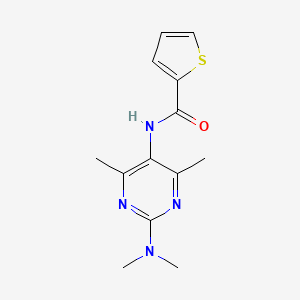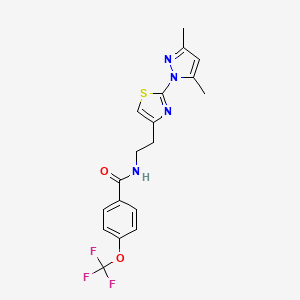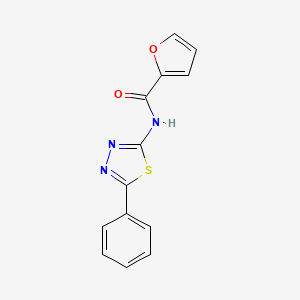
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves multi-step chemical reactions, starting from base heterocyclic compounds. A relevant synthesis approach includes the formation of 1,3,4-oxadiazoles and pyrazoles through cycloaddition reactions, highlighting the versatility of these heterocycles in constructing complex molecules (Rahmouni et al., 2014). The process may involve key steps like S-alkylation, acetylation, and cyclization to integrate the isoxazol, pyrazine, and oxadiazole rings into the final structure.
Molecular Structure Analysis
The molecular structure of N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is complex, featuring a combination of rings that contribute to its unique properties. Structural characterization techniques such as IR, NMR, and mass spectrometry are essential for confirming the molecular configuration, functional groups, and overall architecture of the compound (Nayak et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, closely related to the queried compound, were synthesized and exhibited good in vitro antimicrobial activity against various bacterial and fungal strains (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).
Anticancer and Antiangiogenic Effects
- Some novel thioxothiazolidin-4-one derivatives, which share structural similarities with the queried compound, have been shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model, suggesting potential applications in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Synthesis and Biological Assessment of Analogues
- A study focused on the synthesis of acetamides with an 1,2,4-oxadiazole cycle, similar to the compound , and conducted a biological assessment of these compounds, underlining their potential in pharmacological applications (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Insecticidal Activity
- Anthranilic diamides analogs containing 1,3,4-oxadiazole rings, structurally related to the queried compound, have shown promising insecticidal activities against certain pests, indicating potential use in pest control applications (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Insensitive Energetic Materials
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, similar to the queried molecule, were synthesized and characterized as insensitive energetic materials, suggesting potential applications in materials science and engineering (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3.C2H2O4/c1-9-4-12(20-24-9)18-13(23)8-22-6-10(7-22)15-19-14(21-25-15)11-5-16-2-3-17-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,18,20,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCRSORHOHTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)




